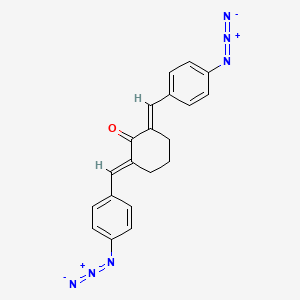

2,6-Bis(4-azidobenzylidene)cyclohexanone

Descripción

Significance of Aryl Azides in Modern Chemistry

Aryl azides are a class of organic compounds that have become indispensable in modern chemistry, particularly in the realms of bioconjugation and materials science. researchgate.netacs.org Their utility stems from their ability to be activated by light, typically UV light, to form highly reactive nitrene intermediates. thermofisher.comthermofisher.com This photo-activation allows for the formation of covalent bonds with a wide range of molecules. thermofisher.com

The reaction mechanism of aryl azides upon exposure to UV light (in the range of 250 to 350 nm) involves the generation of a nitrene group. thermofisher.com This intermediate can then undergo several types of reactions, including addition to double bonds and insertion into C-H and N-H bonds. thermofisher.com This reactivity makes aryl azides powerful tools for crosslinking polymers and for labeling biological molecules to study interactions, such as protein-protein interactions. thermofisher.comsioc.ac.cn Different forms of aryl azides exist, including simple phenyl azides and nitrophenyl azides, with the latter often being preferred for biological experiments as they can be activated by longer wavelength UV light, which is less damaging to biological samples. thermofisher.com

Overview of Cyclohexanone (B45756) Derivatives in Organic Synthesis and Materials Science

Cyclohexanone is a six-carbon cyclic molecule with a ketone functional group. wikipedia.org Its derivatives are a versatile class of compounds with broad applications in organic synthesis and materials science. ontosight.ai Cyclohexanone itself is a key industrial chemical, primarily used as a precursor in the production of nylon. wikipedia.orgwikipedia.org

Modifications to the basic cyclohexanone structure lead to a wide array of derivatives with diverse chemical and physical properties. ontosight.ai These derivatives serve as important building blocks for the synthesis of more complex molecules in various sectors, including the pharmaceutical and agrochemical industries. ontosight.ai In materials science, cyclohexanone derivatives are utilized in the creation of polymers and other advanced materials. wikipedia.org For instance, the unsaturated and asymmetrical ketone, isophorone, which is derived from acetone, is a precursor to various polymers. wikipedia.org The versatility of the cyclohexanone core allows for the introduction of various functional groups, enabling the tailoring of properties for specific applications.

Rationale for Research Focus on 2,6-Bis(4-azidobenzylidene)cyclohexanone

The specific focus on 2,6-Bis(4-azidobenzylidene)cyclohexanone in research stems from the combination of the reactive properties of the aryl azide (B81097) groups with the structural scaffold of the cyclohexanone derivative. This unique combination makes it a highly effective photo-crosslinking agent. nih.gov

Upon exposure to light, the two azide groups can form reactive nitrenes, enabling the compound to create cross-links between polymer chains or to conjugate with biological molecules. This property is particularly valuable in the fabrication of photosensitive materials, such as photoresists used in the manufacturing of semiconductor devices. The symmetrical structure of the molecule, with its conjugated system extending from the cyclohexanone core to the azide-bearing aromatic rings, contributes to its distinct photochemical behavior.

Historically, research into this compound was driven by the need for advanced photosensitive materials in photolithography. More recently, its application has expanded to other areas of materials science, such as in the development of polymer membranes for fuel cells, where it is used to enhance thermal stability and control the hydrophobic nature of the membranes through crosslinking. nih.gov The compound's ability to be activated by either light or heat provides versatility in its application as a crosslinking agent. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O/c21-25-23-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)27)13-15-6-10-19(11-7-15)24-26-22/h4-13H,1-3H2/b16-12+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNOMHUYXSAUPB-UNZYHPAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20237-98-3 | |

| Record name | Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-bis(4-azidobenzylidene)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Characterization of 2,6 Bis 4 Azidobenzylidene Cyclohexanone

Primary Synthetic Routes and Reaction Optimizations

The principal method for synthesizing 2,6-Bis(4-azidobenzylidene)cyclohexanone is the Claisen-Schmidt condensation, a reliable and versatile carbon-carbon bond-forming reaction. wikipedia.orgwikipedia.org This reaction is a type of crossed aldol (B89426) condensation that occurs between a ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the synthesis of the target compound, cyclohexanone (B45756) reacts with two equivalents of 4-azidobenzaldehyde.

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is pivotal in synthetic organic chemistry for creating α,β-unsaturated ketones, also known as chalcones and their analogues. nih.gov The reaction proceeds via a base-catalyzed mechanism, involving the formation of a key intermediate, the enolate ion.

The reaction is initiated by a base, most commonly sodium hydroxide (B78521) (NaOH), which abstracts an acidic α-hydrogen from the cyclohexanone molecule. gordon.edu This deprotonation results in the formation of a nucleophilic enolate ion, which is stabilized by the delocalization of electrons between the α-carbon and the carbonyl group. wikipedia.org The presence of a strong base is a key requirement for the reaction to proceed efficiently. wikipedia.org

The generated cyclohexanone enolate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 4-azidobenzaldehyde molecule. wikipedia.org Aldehydes are generally more reactive towards nucleophiles than ketones, which ensures that the ketone preferentially forms the enolate and the aldehyde acts as the electrophile, minimizing self-condensation of the ketone. gordon.edupearson.com This nucleophilic addition step forms a β-hydroxycarbonyl intermediate (an aldol addition product). This intermediate rapidly undergoes a dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone. nih.govgordon.edu Given that cyclohexanone possesses two sets of reactive α-hydrogens, the process of enolate formation, nucleophilic attack, and dehydration is repeated on the opposite side of the carbonyl group to yield the final product, 2,6-Bis(4-azidobenzylidene)cyclohexanone. gordon.edu

Solvent Selection and Reaction Condition Influence

The choice of solvent and reaction conditions significantly impacts the efficiency, yield, and reaction time of the Claisen-Schmidt condensation. Traditional methods often employ solvents like ethanol (B145695). For instance, stirring cyclohexanone and benzaldehyde with NaOH in ethanol at room temperature can result in low yields (40%) even after 24 hours. researchgate.net Elevating the temperature by refluxing the mixture in ethanol can dramatically improve the yield to 93% within 8 hours. researchgate.net

However, a significant advancement has been the development of solvent-free reaction conditions. nih.gov This approach not only offers environmental benefits by reducing solvent waste but also leads to remarkably improved reaction kinetics and yields.

Table 1: Effect of Catalysts and Conditions on Claisen-Schmidt Reaction of Cyclohexanone with Benzaldehyde

| Entry | Catalyst (mol%) | Solvent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | NaOH (20) | None | Grinding | 5 min | 98 | nih.gov |

| 2 | KOH (20) | None | Grinding | 5 min | 95 | nih.govresearchgate.net |

| 3 | NaOH (20) | Ethanol | Reflux | 8 h | 93 | researchgate.net |

| 4 | NaOH (20) | Ethanol | Room Temp | 24 h | 40 | researchgate.net |

| 5 | NaOAc | None | Grinding | 5 min | No reaction | nih.gov |

This table is illustrative of general findings for the synthesis of α,α′-bis(benzylidene)cycloalkanones.

As the data indicates, the use of solid sodium hydroxide (20 mol%) under solvent-free grinding conditions provides a nearly quantitative yield in just 5 minutes, proving superior to both other catalysts and solvent-based methods. nih.gov

Recent Advances and Optimization Strategies in Synthesis

The most prominent recent advance in the synthesis of 2,6-Bis(4-azidobenzylidene)cyclohexanone and related compounds is the adoption of solvent-free, mechanochemical methods. nih.gov The optimization strategy of grinding the reactants (cyclohexanone and an aryl aldehyde) with a catalytic amount of solid NaOH (specifically 20 mol%) has been shown to be highly effective, resulting in excellent yields (96–98%) in a very short timeframe. nih.govresearchgate.net This method is simple, rapid, and environmentally benign.

Other advanced catalytic systems have been explored for similar Claisen-Schmidt condensations, including the use of solid base catalysts like mixed oxides (e.g., M²⁺MgAlO), which have shown to be active and convenient for the solvent-free coupling of cyclohexanol and benzaldehyde to form the related 2,6-dibenzylidene-cyclohexanone. mdpi.com While not directly applied to the azido-derivative, these findings suggest potential alternative catalytic routes for optimization.

Advanced Purification Techniques

Achieving high purity of the final 2,6-Bis(4-azidobenzylidene)cyclohexanone product is critical for its subsequent applications. Following the synthesis, the crude product is typically isolated from the reaction mixture and subjected to one or more purification techniques.

A general procedure involves pouring the reaction mixture into an acidic solution (e.g., 2 N HCl) to neutralize the base catalyst and precipitate the solid product. researchgate.net The collected solid is then purified.

Standard and effective methods for purifying α,α′-bis-(substituted-benzylidene)cycloalkanones include:

Flash Chromatography : This is a widely used and efficient technique for separating the desired compound from unreacted starting materials and any side products. The crude product is dissolved in a minimal amount of solvent and passed through a column of silica (B1680970) gel, eluting with a suitable solvent system such as a dichloromethane-hexane mixture (1:1) to obtain the analytically pure compound. researchgate.net

Recrystallization : This technique is used to purify crystalline solids. For compounds similar to the target molecule, recrystallization from a hot solvent, such as ethanol, is effective. gordon.edu The crude solid is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

These established purification methods are crucial for obtaining 2,6-Bis(4-azidobenzylidene)cyclohexanone with the high degree of purity required for its use in research and materials science.

Table 2: Chemical Compounds Mentioned

| Compound Name | Role in Synthesis |

|---|---|

| 2,6-Bis(4-azidobenzylidene)cyclohexanone | Target Product |

| Cyclohexanone | Reactant (Ketone) |

| 4-azidobenzaldehyde | Reactant (Aldehyde) |

| Sodium hydroxide (NaOH) | Base Catalyst |

| Potassium hydroxide (KOH) | Base Catalyst |

| Sodium acetate (B1210297) (NaOAc) | Ineffective Catalyst |

| Ammonium acetate (NH4OAc) | Ineffective Catalyst |

| Ethanol | Solvent |

| Dichloromethane | Chromatography Solvent |

| Hexane (B92381) | Chromatography Solvent |

Recrystallization Strategies for Purity Enhancement

Recrystallization is a fundamental technique for purifying the crude 2,6-Bis(4-azidobenzylidene)cyclohexanone product. This method leverages differences in solubility between the desired compound and impurities at varying temperatures. A common and effective strategy involves dissolving the crude solid in a minimal amount of hot ethanol. As the solution cools, the solubility of the compound decreases, leading to the formation of well-defined crystals, while impurities tend to remain dissolved in the solvent. This process effectively removes unreacted starting materials and byproducts from the synthesis. The resulting purified product is typically a yellow crystalline solid. guidechem.com

Chromatographic Separation Methodssielc.com

For more rigorous purification, particularly to separate compounds with similar solubility profiles, chromatographic techniques are employed.

Column Chromatography : This method is effective for purifying the compound post-synthesis. A typical approach uses a silica gel stationary phase with a hexane/ethyl acetate gradient as the mobile phase. This allows for the separation of impurities based on their differential adsorption to the silica gel.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical and preparative technique used to assess the purity of 2,6-Bis(4-azidobenzylidene)cyclohexanone, with reported purity levels often exceeding 85%. calpaclab.com A reverse-phase (RP) HPLC method can be utilized for analysis and isolation. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| Note | For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. |

Spectroscopic and Analytical Characterization for Structural Elucidation

A suite of spectroscopic and analytical techniques is essential for the unambiguous confirmation of the molecular structure of 2,6-Bis(4-azidobenzylidene)cyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmationguidechem.comchemicalbook.com

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the chemical environment of the nuclei. For 2,6-Bis(4-azidobenzylidene)cyclohexanone, ¹H NMR spectra are often recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. guidechem.com The spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzylidene rings, the vinylic protons of the α,β-unsaturated ketone system, and the aliphatic protons of the cyclohexanone ring. The trans-olefinic protons are particularly indicative of the E,E-configuration, showing a characteristic coupling constant (J value).

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H-Ar) | ~7.0-7.6 | Multiplet (m) |

| Vinylic Protons (=CH) | ~7.7 | Singlet (s) |

| Cyclohexanone Protons (α-CH₂) | ~2.9 | Triplet (t) |

| Cyclohexanone Protons (β-CH₂) | ~1.8 | Quintet |

Infrared (IR) Spectroscopy for Functional Group Analysischemicalbook.comchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of 2,6-Bis(4-azidobenzylidene)cyclohexanone displays characteristic absorption bands that confirm its structure. A strong, sharp peak around 2100 cm⁻¹ is a definitive indicator of the azide (B81097) (-N₃) functional group's asymmetric stretching vibration. Additionally, the presence of a conjugated carbonyl group (C=O) from the cyclohexanone ring is confirmed by a strong absorption band in the region of 1660-1680 cm⁻¹. Other significant peaks correspond to C=C stretching of the aromatic rings and the α,β-unsaturated system.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | ~2100 |

| Carbonyl (C=O) | Stretch | ~1668 |

| Alkene (C=C) | Stretch | ~1610 |

| Aromatic (C=C) | Stretch | ~1580 |

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Determinationchemicalbook.com

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For 2,6-Bis(4-azidobenzylidene)cyclohexanone, the molecular formula is C₂₀H₁₆N₆O, corresponding to a molecular weight of 356.39 g/mol . guidechem.comcalpaclab.com In mass spectra, the molecular ion peak [M]⁺ would be observed at m/z 356. The fragmentation pattern can also provide structural information. For instance, the loss of nitrogen gas (N₂) from the azide groups is a common fragmentation pathway for such compounds, which would lead to significant peaks at lower m/z values. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified major peaks that help in confirming the structure. nih.gov

| m/z Value | Interpretation |

|---|---|

| 356 | Molecular Ion [M]⁺ |

| 328 | Fragment [M - N₂]⁺ |

| 271 | Fragment |

Elemental Analysis for Stoichiometric Verificationsielc.com

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is vital for verifying that the empirical formula of the synthesized compound matches its theoretical stoichiometry. For 2,6-Bis(4-azidobenzylidene)cyclohexanone (C₂₀H₁₆N₆O), the theoretical elemental composition can be calculated and compared against experimental values to confirm the purity and correctness of the compound's formula.

| Element | Symbol | Atomic Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 67.40% |

| Hydrogen | H | 1.01 | 4.53% |

| Nitrogen | N | 14.01 | 23.58% |

| Oxygen | O | 16.00 | 4.49% |

Mechanistic Investigations of 2,6 Bis 4 Azidobenzylidene Cyclohexanone Reactivity

Photochemical Reactivity and Nitrene Generation

The core of 2,6-bis(4-azidobenzylidene)cyclohexanone's function lies in its ability to generate nitrenes upon UV irradiation. This process initiates a cascade of chemical reactions, the pathways of which are sensitive to environmental conditions.

Exposure of 2,6-bis(4-azidobenzylidene)cyclohexanone to UV radiation, typically at wavelengths such as 365 nm, leads to the cleavage of the N-N₂ bond in the azide (B81097) moieties (-N₃), resulting in the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive aryl nitrene intermediate. lew.ro This photodecomposition is the primary photochemical process and the initiating step for all subsequent reactions. researchgate.net

The photolysis can be monitored by UV-Vis spectroscopy, where the characteristic absorption band of the π-π* transition of the azide compound decreases upon irradiation. lew.ro Studies on the closely related 2,6-di(4'-azidobenzylidene)-methylcyclohexanone (ABC) have shown that the photochemistry of this bisazide involves at least three consecutive photoreactions. lew.ro Spectroscopic analysis suggests that the two azide groups may undergo photolysis sequentially. Evidence from studies in chloroform (B151607) and methanol (B129727) indicates that the molecule might first undergo photolysis at a single azide group, forming a mono-nitrene intermediate before the second group reacts. lew.ro

Table 1: Spectroscopic Changes during Photolysis of a 2,6-Bis(azidobenzylidene)cyclohexanone derivative (ABC) in Various Solvents lew.ro

| Solvent | Irradiation Time | Key Spectral Observations | Inferred Photoproducts |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | ~40 min | Almost complete consumption of azide (~86%). | Photooxidation products are primary. |

| Chloroform (CHCl₃) | >60 min | Uniform photodecomposition; isosbestic point observed. | Adducts of nitrenes with CHCl₃ possible but not spectrally discernible. |

This interactive table summarizes the observed photochemical behavior of a methyl-substituted analog of the target compound in different solvent environments based on UV-Vis spectroscopy.

The photolysis of an aryl azide initially produces a singlet nitrene, which is a high-energy, reactive species with a pair of spin-opposed electrons. The singlet nitrene can then undergo intersystem crossing (ISC) to form the more stable triplet nitrene, which is a diradical with two unpaired electrons of parallel spin. lew.roresearchgate.net Both singlet and triplet nitrenes have distinct reactivities that dictate the final product distribution. For the nitrenes generated from 2,6-bis(4-azidobenzylidene)cyclohexanone, spectroscopic studies in various substrates did not show a special preference for reacting from either the singlet or triplet state, suggesting a complex interplay of both species. lew.ro

A hallmark reaction of nitrenes is their ability to insert into chemical bonds. Singlet nitrenes are known to insert into C-H bonds in a concerted fashion, which is a key reaction in chemical modification and cross-linking applications. lew.ro Studies involving the photolysis of a 2,6-bis(azidobenzylidene)cyclohexanone derivative in the presence of 1,2-polybutadiene confirmed that insertion into C-H bonds is a primary reaction pathway of the photogenerated nitrenes. lew.ro This reaction leads to the formation of stable secondary amine linkages. lew.ro

The dinitrene species generated from 2,6-bis(4-azidobenzylidene)cyclohexanone is bifunctional, allowing it to act as a potent cross-linking agent for polymeric materials. lew.ro The cross-linking mechanism involves the reactions of the nitrene intermediates with the polymer chains. The primary reactions responsible for forming a cross-linked network are nitrene insertion into C-H bonds and addition to C=C double bonds (aziridination) within the polymer structure. lew.ro For instance, when photolyzed in the presence of 1,2-polybutadiene, the nitrenes readily attack the π system of the C=C bonds and insert into C-H bonds, leading to the formation of aziridine (B145994) rings and secondary amine groups, respectively, which effectively cross-links the polymer chains. lew.ro

The solvent environment plays a critical role in directing the reaction pathways of the photogenerated nitrenes. The nature of the solvent can influence the lifetime and reactivity of the singlet and triplet states and can also participate directly in the reaction. lew.romdpi.com

In studies with 2,6-di(4'-azidobenzylidene)-methylcyclohexanone (ABC), the rate of azide consumption was found to be highly dependent on the solvent's ability to donate a hydrogen atom. The photolysis was fastest in the inert solvent carbon tetrachloride (CCl₄), where photooxidation was the main reaction. In chloroform (CHCl₃), the reaction was more uniform, while in methanol (CH₃OH), a solvent with labile hydrogen atoms, the reaction was slowest and most complex. lew.ro In methanol, the formation of anilino or primary amine terminal groups through hydrogen abstraction becomes a dominant pathway. lew.ro Furthermore, the formation of adducts through the nucleophilic trapping of nitrenium ions by methanol has been proposed as a possible reaction course. lew.ro The presence of oxygen can also influence the product distribution, as it can react with the nitrene intermediates, leading to the formation of nitro and nitroso species. lew.ro

In the absence of efficient trapping agents or at high concentrations of the azide, the photogenerated nitrene intermediates can react with unreacted azide molecules or with each other. lew.ro A common self-coupling reaction is the dimerization of nitrenes to form an azo-derivative (R-N=N-R). lew.ro The formation of azo compounds has been identified as a significant process during the photolysis of 2,6-di(4'-azidobenzylidene)-methylcyclohexanone in various media. lew.ro

Spectroscopic analysis using UV-Vis shows the development of absorption bands corresponding to azo-derivatives during irradiation. lew.ro The stability of these azo photoproducts can be influenced by the surrounding medium. For example, during the photolysis of ABC in the presence of poly(methyl methacrylate) (PMMA), the destruction of the formed azo-derivatives was observed over time, whereas in the presence of 1,2-polybutadiene (1,2-PB), their formation was continuous and stable. lew.ro This self-coupling reaction is often considered a side reaction in cross-linking applications but provides insight into the complex reaction mixture. lew.ro

Photoreactions with Hydrogen Donor Substrates

The photochemistry of 2,6-Bis(4-azidobenzylidene)cyclohexanone and its analogs is dominated by the reactivity of the aryl azide groups. Upon irradiation with UV light, typically around 365 nm, the primary photochemical event is the cleavage of the azide group to release molecular nitrogen (N₂) and generate a highly reactive nitrene intermediate. The subsequent fate of this nitrene is heavily influenced by its environment, particularly the presence of substrates capable of donating hydrogen atoms.

In the presence of hydrogen donor solvents, such as methanol, the principal reaction pathway for the photogenerated nitrene is hydrogen abstraction. lew.ro This process can occur with the nitrene in either its singlet or triplet spin state and results in the formation of a primary amine (or anilino) group at the para position of the benzylidene ring. Spectroscopic monitoring of the photolysis of a close analog, 2,6-di(4'-azidobenzylidene)-methylcyclohexanone, in methanol reveals a complex series of consecutive photoreactions. lew.ro The resulting photoproducts are not limited to amines but also include azo and nitro species, indicating multiple competing reaction pathways. lew.ro

The reaction sequence in a hydrogen-donating solvent can be summarized by several key processes:

Nitrene Formation: The initial absorption of a photon leads to the extrusion of N₂ and the formation of a phenylnitrene intermediate.

Hydrogen Abstraction: The nitrene abstracts a hydrogen atom from the solvent (e.g., the hydroxyl group of methanol) to form a radical intermediate, which is then further reduced to a stable primary amine.

Self-Coupling: Two nitrene intermediates, or a nitrene and an unreacted azide molecule, can react to form an azo bridge (-N=N-), leading to dimerization or oligomerization. lew.ro

Reaction with Oxygen: Despite efforts to deoxygenate the solvent, residual molecular oxygen can react with the nitrene intermediates to form nitro or nitroso compounds. lew.ro

The table below outlines the probable reaction channels and resulting products from the photolysis of the bisazide compound in a hydrogen-donating medium like methanol, based on spectral analysis. lew.ro

| Reactive Intermediate | Reaction Pathway | Resulting Functional Group/Product | Supporting Evidence |

|---|---|---|---|

| Aryl Nitrene | Hydrogen Abstraction | Primary Amine (-NH₂) | Dominant pathway in H-donor solvents |

| Aryl Nitrene | Self-Coupling/Dimerization | Azo Compound (-N=N-) | Observed as a common by-product |

| Aryl Nitrene | Reaction with O₂ | Nitro (-NO₂) / Nitroso (-NO) | Occurs in the presence of residual oxygen |

| Phenylnitrenium Ion | Nucleophilic attack by Solvent | Solvent Adducts | Possible secondary reaction pathway |

Thermal Decomposition Pathways and Stability

Organic azides are known for their thermal lability, a property that is harnessed for crosslinking applications. researchgate.net The stability of 2,6-Bis(4-azidobenzylidene)cyclohexanone is finite, and upon heating, it undergoes decomposition, primarily driven by the energetic favorability of releasing gaseous nitrogen. mdpi.com

Thermal activation provides an alternative to photolysis for generating the reactive nitrene species from the azide groups. When heated, typically at temperatures above 160°C, the compound undergoes thermolysis, again releasing N₂ and forming the aryl nitrene intermediate. mdpi.com This process is the foundation of its use as a thermal crosslinking agent in polymer matrices.

The highly reactive nitrenes can then form covalent bonds with the surrounding polymer chains through several mechanisms:

C-H Insertion: The nitrene can directly insert into a carbon-hydrogen bond on a polymer backbone, forming a new carbon-nitrogen bond and effectively grafting the crosslinker to the chain. This is a common pathway for crosslinking saturated polymers. mdpi.com

Addition to Double Bonds: If the polymer contains unsaturation (C=C double bonds), the nitrene can add across the bond to form a three-membered aziridine ring, creating a stable covalent link. mdpi.com

Hydrogen Abstraction: Similar to the photochemical pathway, the nitrene can abstract a hydrogen atom from the polymer, creating a radical on the polymer chain and an amine on the crosslinker. The polymer radicals can then combine, leading to a crosslink.

These reactions, occurring at both ends of the bifunctional bisazide molecule, lead to the formation of a robust three-dimensional polymer network. This network structure enhances the material's thermal stability, mechanical strength, and chemical resistance. mdpi.com

The thermal decomposition of aryl azides has been studied extensively. The primary and most easily identified product is molecular nitrogen (N₂), which evolves as a gas. researchgate.net The nature of the other degradation products is highly dependent on the reaction conditions and the surrounding medium.

When 2,6-Bis(4-azidobenzylidene)cyclohexanone is decomposed in the context of a polymer matrix, the main products are the crosslinked polymer itself, with the residue of the crosslinker incorporated into the network as amine, aziridine, or other C-N linkages.

If the compound is heated in an inert environment without a substrate to react with, the nitrene intermediates will primarily react with each other. This leads to the formation of azo compounds and polymeric, nitrogen-containing materials. proquest.com The final solid residue is often an intractable, amorphous substance characterized by polyconjugated fragments. researchgate.net

Diverse Chemical Transformations

The azide groups of 2,6-Bis(4-azidobenzylidene)cyclohexanone are versatile functional handles that can undergo a range of chemical transformations beyond nitrene formation, allowing for significant molecular modifications.

Reduction: The reduction of the azide groups to primary amines is a fundamental and highly efficient transformation. A variety of methods can accomplish this with high chemoselectivity. The Staudinger reduction is a particularly mild and widely used method, involving the reaction of the azide with a trivalent phosphine (B1218219), such as triphenylphosphine (B44618). wikipedia.orgorganic-chemistry.org The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed with water to yield the primary amine and the corresponding phosphine oxide. wikipedia.org This reaction is notable for its high yield and tolerance of other functional groups. thermofisher.com Other effective reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of reducing agents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. organic-chemistry.orgresearchgate.netcmu.edu

| Method | Reagents | Key Features | By-product(s) |

|---|---|---|---|

| Staudinger Reduction | Triphenylphosphine (PPh₃), then H₂O | Very mild, high yield, chemoselective organic-chemistry.orgnih.gov | Triphenylphosphine oxide |

| Catalytic Hydrogenation | H₂, Pd/C catalyst | Clean reaction, common industrial method | None |

| Hydride Reduction | NaBH₄, Catalyst (e.g., Tin thiolate) | Mild conditions, excellent yields cmu.edu | Borates, catalyst residue |

| Metal-Mediated | Copper nanoparticles, NH₄HCO₂ | Facilitated in water, high chemoselectivity organic-chemistry.org | Metal residue |

Oxidation: The azide functional group is relatively stable towards oxidation. The N–N–N dipole of azides is not typically accessed via oxidation pathways. nih.govacs.org Under strongly oxidizing conditions, the molecule is more likely to decompose or react at other sites before a well-defined oxidation of the azide group occurs. Some advanced electrochemical methods have been used to generate N-aryl nitrenoids from aryl azides via anodic oxidation, but these lead to complex cyclization products rather than simple oxidation of the azide itself. uic.edu

The azide groups serve as excellent precursors for derivatization, most notably through cycloaddition reactions.

[3+2] Cycloaddition: The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for converting azides into stable, five-membered 1,2,3-triazole rings. wikipedia.org This reaction, often categorized as a "click chemistry" reaction, typically involves reacting the azide with an alkyne. The regioselectivity of the addition can be controlled by catalysis:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles. rsc.org

Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to 1,5-disubstituted triazoles. nih.govacs.org

Reaction with Phosphorus Ylides: A related pathway for derivatization involves the reaction with organophosphorus reagents. Specifically, a close analog, 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone, has been shown to react with phosphorus ylides (e.g., methoxycarbonylmethylenetriphenylphosphorane) to afford the corresponding 1,5-disubstituted-1,2,3-triazoles. ekb.egresearchgate.net This reaction provides another route to triazole derivatives, further demonstrating the synthetic utility of the azide groups for creating new molecular architectures.

Organophosphorus Reagent Interactions and Triazole Formation

The reactivity of the dual azide functionalities in 2,6-bis(4-azidobenzylidene)cyclohexanone and its derivatives with organophosphorus reagents has been a subject of detailed investigation. These reactions are significant as they lead to the formation of various nitrogen-phosphorus compounds, including iminophosphoranes via the Staudinger reaction, and importantly, serve as a pathway to the synthesis of 1,2,3-triazole derivatives. ekb.egresearchgate.net

Research conducted on a closely related analogue, 2,6-bis(4-azidobenzylidene)-4-methylcyclohexanone, provides significant insight into these transformations. The interaction with different types of organophosphorus reagents, such as phosphines and phosphorus ylides, dictates the nature of the resulting products. ekb.egekb.eg

When 2,6-bis(4-azidobenzylidene)-4-methylcyclohexanone is treated with triphenylphosphine, the reaction outcome is sensitive to the conditions employed. At 0°C in tetrahydrofuran (B95107) (THF), the reaction yields two primary products: a triphenylphosphinylidenetriaz-1-enyl derivative as the major product and a triphenylphosphinylidene-amino (iminophosphorane) derivative as the minor product. ekb.eg If the reaction is conducted at room temperature, the product distribution is reversed, with the iminophosphorane becoming the major product. ekb.eg The formation of the iminophosphorane is consistent with the classic Staudinger ligation, where the initial phosphazide (B1677712) intermediate loses a molecule of nitrogen (N₂). ekb.eg

The reaction with a different phosphine, tris(dimethylamino)phosphine, in refluxing toluene, results in a distinct set of products, highlighting the influence of the phosphine's substituents on the reaction course. ekb.egekb.eg

Of particular note is the reaction with stabilized phosphorus ylides, which provides a direct route to the formation of 1,2,3-triazole rings. When the azide compound reacts with phosphorus ylides, the corresponding 1,5-disubstituted-1,2,3-triazoles are formed, with the concurrent isolation of triphenylphosphine oxide. ekb.egekb.eg This transformation is believed to proceed through a mechanism involving the initial reaction of the ylide with the azide, followed by intramolecular cyclization and subsequent elimination of triphenylphosphine oxide. ekb.eg

The key findings from these mechanistic investigations are summarized in the table below, detailing the reagents, conditions, and observed products.

| Organophosphorus Reagent | Reaction Conditions | Major Product(s) | Minor Product(s) | Reference |

|---|---|---|---|---|

| Triphenylphosphine | THF, 0°C | Triphenylphosphinylidenetriaz-1-enyl derivative | Triphenylphosphinylidene-amino (Iminophosphorane) derivative | ekb.eg |

| Triphenylphosphine | THF, Room Temp. | Triphenylphosphinylidene-amino (Iminophosphorane) derivative | Triphenylphosphinylidenetriaz-1-enyl derivative | ekb.eg |

| Tris(dimethylamino)phosphine | Toluene, Reflux | Iminophosphorane and a secondary cyclized product | Not specified | ekb.egekb.eg |

| Phosphorus Ylides (e.g., Ph₃P=CHCOR) | Not specified | 1,5-Disubstituted-1,2,3-triazoles and Triphenylphosphine oxide | Not specified | ekb.egekb.eg |

Advanced Applications in Materials Science and Polymer Chemistry

Development of Photosensitive Materials for Microfabrication

One of the principal applications of 2,6-Bis(4-azidobenzylidene)cyclohexanone is as a photosensitizer in photoresist formulations, which are critical in photolithography for the fabrication of semiconductor devices and integrated circuits. Its ability to induce chemical changes upon exposure to light allows for the precise transfer of patterns onto a substrate.

As a photosensitive agent, 2,6-Bis(4-azidobenzylidene)cyclohexanone is a key component in negative-tone photoresists. When exposed to ultraviolet (UV) light, it initiates reactions that alter the solubility of the polymer matrix, facilitating the creation of intricate microstructures. This compound belongs to a class of bisarylazides that were foundational in the development of early high-resolution photoresists for the semiconductor industry.

Historically, negative-tone photoresists were commonly formulated using a cyclized rubber polymer matrix combined with a bisarylazide sensitizer (B1316253) like 2,6-Bis(4-azidobenzylidene)cyclohexanone. The synthetic rubber, typically derived from the polymerization of isoprene, undergoes an acid-catalyzed cyclization to improve its mechanical properties and adhesion. The bisazide is then added to this rubber matrix to render the formulation photosensitive. This combination was one of the most widespread formulations for negative photoresists in the 1970s and 1980s. The function of the bisazide is to induce intermolecular cross-links within the rubber matrix upon photolysis, rendering the exposed regions insoluble.

| Component | Function in Photoresist |

| 2,6-Bis(4-azidobenzylidene)cyclohexanone | Photosensitizer; initiates cross-linking upon UV exposure. |

| Cyclized Rubber | Polymer matrix; provides mechanical properties and film formation. |

| Organic Solvent | Dissolves components for application and is removed by baking. |

The cross-linking mechanism initiated by 2,6-Bis(4-azidobenzylidene)cyclohexanone is crucial for defining features with high resolution and ensuring their adhesion to the substrate. By forming covalent bonds between polymer chains, the cross-linked regions become significantly less soluble in the developer solution than the unexposed areas. This difference in solubility allows for a clean development process, where the unexposed resist is washed away, leaving the patterned, cross-linked features intact. This process minimizes swelling of the polymer during development, a common issue in older photoresist formulations that often led to pattern distortion and loss of resolution. The improved structural integrity of the cross-linked polymer also enhances its adhesion to the underlying substrate, which is vital for the fidelity of subsequent fabrication steps like etching or deposition.

The functionality of 2,6-Bis(4-azidobenzylidene)cyclohexanone as a photosensitizer is based on the well-established chemistry of aryl azides. nih.gov The process is initiated by photolysis upon exposure to UV light.

Nitrene Formation : Each of the two azide (B81097) groups (-N₃) on the molecule absorbs a photon, leading to the rapid release of a nitrogen molecule (N₂). This process generates a highly reactive intermediate species known as a nitrene. nih.gov

Crosslinking Reactions : The electron-deficient nitrene can then undergo several types of reactions with the surrounding polymer matrix. It can insert into carbon-hydrogen (C-H) bonds or add across carbon-carbon double bonds present in the polymer chains (such as those in cyclized rubber). nih.gov

Network Formation : Because the parent molecule contains two azide groups, it can form two separate covalent bonds, creating a cross-link between different polymer chains. This transforms the soluble polymer chains into an insoluble, three-dimensional network in the areas exposed to light.

This light-induced change from a soluble to an insoluble state is the fundamental principle behind its use in negative photoresists for patterning.

The application of bisazides as photocrosslinkers has been extended to the fabrication of advanced organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Light-Emitting Diodes (LEDs). nih.gov In these applications, creating stable, multilayered device structures is often a challenge because the solvents used to deposit one layer can dissolve the underlying one.

Photocrosslinkable polymers, enabled by bisazide additives like 2,6-Bis(4-azidobenzylidene)cyclohexanone, offer a solution to this problem. By mixing a bisazide into a semiconductor or dielectric polymer layer and then exposing it to UV light through a mask, that layer can be rendered insoluble. nih.govrsc.org This patterned, cross-linked layer remains stable during the subsequent solution-based deposition of the next layer in the device stack. This technique is critical for building complex heterostructures and boosting the efficiency and stability of polymer-based OFETs and LEDs. nih.govrsc.org For example, crosslinking semiconductor polymers has been shown to stabilize their morphology in devices. rsc.org

Role as a Photosensitizer in Photoresist Formulations

Polymer Crosslinking for Enhanced Material Properties

Beyond microfabrication, the ability of 2,6-Bis(4-azidobenzylidene)cyclohexanone to initiate crosslinking is used more broadly to enhance the general properties of various polymers. The introduction of cross-links into a polymer network fundamentally alters its physical and chemical characteristics.

The key property modifications achieved through this crosslinking are summarized below:

| Property | Change After Crosslinking | Rationale |

| Solubility | Decreased | The formation of a 3D network prevents individual polymer chains from being solvated and dissolving. |

| Mechanical Strength | Increased | Covalent cross-links restrict polymer chain movement, leading to a harder, more robust material. |

| Thermal Stability | Increased | The cross-linked network has a higher degradation temperature compared to the individual polymer chains. |

| Chemical Resistance | Increased | The dense, cross-linked structure is less susceptible to attack by chemical agents. |

These enhancements are valuable in numerous fields. For instance, in coatings and adhesives, crosslinking leads to more durable and resistant finishes. In materials science, it provides a method to tune the mechanical properties of polymers for specific applications, transforming them from soft or flexible materials into rigid, structural components.

Creation of Covalent Networks in Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of materials characterized by their rigid, contorted molecular structures that prevent efficient packing, leading to a high degree of microporosity. While beneficial for applications like gas separation and energy storage, PIMs can suffer from swelling in certain environments, such as nonaqueous electrolytes, which compromises their size-selective transport properties.

2,6-Bis(4-azidobenzylidene)cyclohexanone has been effectively utilized as a photo-crosslinker to mitigate this issue. acs.orgacs.org In a typical application, the compound is dissolved along with a PIM, such as the widely studied PIM-1, to form a casting solution or ink. acs.orgacs.org After this mixture is cast into a thin membrane, it is exposed to UV light (e.g., at 365 nm). acs.orgacs.org The UV energy triggers the decomposition of the azide (-N₃) groups into highly reactive nitrene intermediates. These nitrenes rapidly insert into the C-H bonds of the surrounding PIM-1 polymer chains, forming robust covalent crosslinks. acs.org

This process, creating what is known as XPIM-1 (crosslinked PIM-1), effectively reduces the polymer's ability to swell, thereby stabilizing its microporous structure and enhancing its performance as a separator membrane in applications like redox-flow batteries. acs.orgacs.org By locking the polymer chains in place, the crosslinking maintains the intrinsic pore size distribution, preventing the unwanted crossover of larger redox-active species while allowing for the efficient transport of smaller charge-carrying ions. acs.org

Modulation of Mechanical Robustness and Thermal Stability in Polymeric Membranes

A key challenge in the development of flexible and stretchable electronics is maintaining the integrity and performance of the active polymeric layers under mechanical stress and thermal cycling. 2,6-Bis(4-azidobenzylidene)cyclohexanone serves as an invaluable tool for enhancing both the mechanical durability and thermal stability of these functional polymeric films.

When incorporated into a polymer active layer, such as the PM6:Y6 blend common in organic solar cells, this bis-azide crosslinker can dramatically improve mechanical properties. Upon photo-activation, it forms an interpenetrating network that reinforces the film's structure. Research has demonstrated that crosslinking the PM6/Y6 active layer film with 2,6-Bis(4-azidobenzylidene)cyclohexanone can increase its stretchability from 4.5% to as high as 18%. acs.org Concurrently, the toughness of the film can see a nearly tenfold increase, from 0.75 MJ m⁻³ to 6.94 MJ m⁻³. acs.org

Furthermore, this crosslinking strategy is crucial for improving the thermal stability of the polymer morphology. researchgate.net In many polymer blends, thermal stress can induce phase separation and aggregation of molecular components, leading to device degradation. The covalent network formed by the crosslinker physically hinders this molecular rearrangement, "locking" the optimal morphology in place and ensuring consistent device performance even after prolonged exposure to heat. researchgate.netrsc.org

| Property | Non-Crosslinked Film | Crosslinked Film | Reference |

|---|---|---|---|

| Stretchability | 4.5% | 18% | acs.org |

| Toughness | 0.75 MJ m⁻³ | 6.94 MJ m⁻³ | acs.org |

Strategies for Controlling Conductivity

In the context of battery separator membranes, controlling ionic conductivity while preventing electronic conductivity (and crossover of redox species) is paramount. The application of 2,6-Bis(4-azidobenzylidene)cyclohexanone as a crosslinker in PIMs directly addresses this challenge. While the compound itself does not impart conductivity, its role in modifying the polymer membrane's physical structure is key to regulating ion transport.

Dual Curing Systems for Tailored Polymer Networks

Aryl azide compounds like 2,6-Bis(4-azidobenzylidene)cyclohexanone are versatile because their reactive transformation into nitrenes can be initiated through two distinct pathways: photochemically (with UV light) and thermally (with heat). This dual-reactivity allows the compound to function as a component in dual-curing systems, providing greater processing flexibility for creating tailored polymer networks.

The primary and most controlled method of activation is photocuring. researchgate.netgoogle.com Exposure to UV light provides spatial and temporal control over the crosslinking reaction, allowing it to proceed at ambient temperature, which is critical for thermally sensitive substrates. researchgate.net However, the azide groups can also be decomposed by heat. This thermal curing pathway can be used as an alternative to or in conjunction with photocuring. For instance, a material could be partially cured with light to set its shape and then fully cured with a subsequent thermal treatment to ensure all azide groups have reacted, maximizing the crosslink density throughout the bulk of the material. This dual-curing capability enables the fabrication of complex polymer structures with precisely engineered properties.

Applications in Organic Electronic Devices

The precise, molecular-level control afforded by 2,6-Bis(4-azidobenzylidene)cyclohexanone has made it a significant component in the fabrication of high-performance organic electronic devices. Its role as a small molecule crosslinker is particularly vital in enhancing the stability and durability of bulk heterojunction systems and enabling the next generation of flexible electronics.

Small Molecule Crosslinkers in Bulk Heterojunction (BHJ) Systems

Bulk heterojunction (BHJ) solar cells, particularly those based on non-fullerene acceptors like the PM6:Y6 system, represent the state-of-the-art in organic photovoltaics. However, a major failure mechanism in these devices is the thermal instability of the BHJ morphology. Over time, and especially when heated, the donor and acceptor materials can undergo phase separation, leading to a decrease in device efficiency and lifespan.

2,6-Bis(4-azidobenzylidene)cyclohexanone is employed as a small molecule crosslinker to overcome this limitation. researchgate.net When blended in small quantities into the active layer, it does not significantly disrupt the initial, optimal BHJ morphology. Following a UV-curing step, the compound forms a crosslinked network that permeates the BHJ structure. researchgate.netacs.org This network acts as a molecular scaffold, suppressing the diffusion and aggregation of the Y6 acceptor molecules and preserving the nanoscale intermixing of the donor and acceptor phases. researchgate.net This stabilization of the morphology leads to organic solar cells with significantly improved operational stability, retaining their initial power conversion efficiency for much longer periods under thermal stress. researchgate.net

Engineering of Stretchable Organic Solar Cells

The development of intrinsically stretchable electronics is a major goal in materials science, promising innovations in wearable devices and biomedical implants. 2,6-Bis(4-azidobenzylidene)cyclohexanone has proven to be a key enabler in this field, particularly for stretchable organic solar cells (OSCs). rsc.org

By incorporating this photo-crosslinkable molecule into the PM6:Y6 active layer, researchers have created OSCs with remarkable mechanical resilience without compromising their photovoltaic performance. rsc.org The crosslinking process imparts a high degree of stretchability and toughness to the otherwise brittle active layer. acs.org Devices fabricated with this strategy have been shown to achieve a high power conversion efficiency (PCE) while withstanding significant mechanical strain. For instance, stretchable OSCs have been developed that retain a large fraction of their initial performance even when subjected to repeated stretching cycles. rsc.org This crosslinking approach provides a universal method to simultaneously enhance the mechanical properties and operational stability of OSCs. acs.org

| Parameter | Value/Observation | Reference |

|---|---|---|

| Crosslinker | 2,6-Bis(4-azidobenzylidene)cyclohexanone (BAC) | acs.org |

| Active Layer System | PM6:Y6 | acs.org |

| Enhanced Stretchability | Up to 18% | acs.org |

| Enhanced Toughness | Up to 6.94 MJ m⁻³ | acs.org |

| Stability Under Strain | High retention of PCE after stretching cycles | rsc.org |

Research Frontiers in Chemical Biology and Bioconjugation

Bioconjugation Strategies via Click Chemistry

"Click chemistry" encompasses a class of reactions that are rapid, efficient, and highly specific, making them ideal for the conjugation of biomolecules. The azide (B81097) groups in 2,6-Bis(4-azidobenzylidene)cyclohexanone are perfect functional handles for such reactions.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability and biocompatibility. This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species. The bifunctional nature of 2,6-Bis(4-azidobenzylidene)cyclohexanone, possessing two azide groups, allows for the potential to engage in two separate cycloaddition reactions. This opens up possibilities for creating complex bioconjugates, where the compound can act as a linker between two different alkyne-modified molecules or for creating crosslinked structures.

The general reaction parameters for a typical CuAAC involving an azide-containing compound like 2,6-Bis(4-azidobenzylidene)cyclohexanone are summarized in the interactive table below.

| Parameter | Description | Typical Conditions |

| Reactants | Azide-containing molecule and an alkyne-containing molecule. | 2,6-Bis(4-azidobenzylidene)cyclohexanone and an alkyne-functionalized biomolecule. |

| Catalyst | A source of Copper(I) ions. | Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate) or a Copper(I) salt (e.g., CuBr). |

| Ligand | Used to stabilize the Copper(I) catalyst and improve reaction efficiency. | Tris(benzyltriazolylmethyl)amine (TBTA) or other nitrogen-containing ligands. |

| Solvent | A solvent system that dissolves all reactants and does not interfere with the reaction. | Aqueous buffers, often with a co-solvent like DMSO or t-butanol to aid solubility. |

| Temperature | The reaction is typically performed at or near room temperature. | 25-40 °C. |

| Reaction Time | The reaction is generally fast, often completing within a few hours. | 1-24 hours. |

The principles of CuAAC can be extended to the site-specific modification of complex biomolecules like peptides and antibodies. By introducing an alkyne group into a peptide or antibody through genetic engineering or chemical modification, 2,6-Bis(4-azidobenzylidene)cyclohexanone can be covalently attached. This strategy is of particular interest in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug can be attached to an antibody for targeted delivery to cancer cells. The bifunctional nature of 2,6-Bis(4-azidobenzylidene)cyclohexanone could potentially allow for the attachment of two drug molecules or a combination of a drug and an imaging agent.

Probing Biological Systems through Covalent Interactions

Beyond click chemistry, the azide groups of 2,6-Bis(4-azidobenzylidene)cyclohexanone can be converted into highly reactive nitrenes upon exposure to ultraviolet (UV) light. These nitrenes can then form covalent bonds with a wide range of chemical moieties found in biological systems.

Upon photoactivation, the generated nitrenes from 2,6-Bis(4-azidobenzylidene)cyclohexanone can readily insert into C-H, N-H, and O-H bonds, which are abundant in proteins and nucleic acids. lew.ro This allows for the formation of stable, covalent crosslinks. For instance, if the compound is in close proximity to a protein, irradiation with UV light can lead to the formation of a covalent adduct between the compound and the protein. Similarly, it can intercalate into the structure of DNA and, upon photoactivation, form covalent bonds with the nucleotide bases, leading to DNA adducts. nih.gov

The ability of 2,6-Bis(4-azidobenzylidene)cyclohexanone to form covalent bonds with biomolecules makes it a potential tool for investigating cellular processes. By covalently modifying a specific protein, for example, researchers can study the effect of this modification on the protein's function and its role in cellular signaling pathways. While direct studies on the influence of 2,6-Bis(4-azidobenzylidene)cyclohexanone on cellular signaling are limited, research on structurally similar compounds provides some insights. For instance, a related compound, 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, has been shown to inhibit the polymerization of the bacterial cell division protein FtsZ, thereby perturbing cell division. nih.gov This suggests that covalent modification of key cellular proteins by compounds like 2,6-Bis(4-azidobenzylidene)cyclohexanone could have significant impacts on cellular processes.

The potential effects of covalent modification by 2,6-Bis(4-azidobenzylidene)cyclohexanone on cellular processes are summarized in the interactive table below.

| Cellular Process | Potential Influence of Covalent Modification | Hypothetical Outcome |

| Enzyme Activity | Covalent binding to the active site or an allosteric site of an enzyme. | Inhibition or activation of the enzyme, leading to altered metabolic pathways. |

| Protein-Protein Interactions | Crosslinking of interacting proteins or blocking of interaction interfaces. | Disruption of signaling cascades or cellular machinery. |

| DNA Replication and Transcription | Formation of DNA adducts that stall replication or transcription machinery. | Inhibition of cell proliferation and induction of DNA damage responses. |

| Cell Division | Covalent modification of cytoskeletal proteins involved in cell division. | Arrest of the cell cycle and potential induction of apoptosis. |

Fundamental Mechanisms in Photodynamic Research

The photochemical properties of 2,6-Bis(4-azidobenzylidene)cyclohexanone are central to its application in photodynamic research. The absorption of UV light triggers a cascade of chemical events, leading to the generation of reactive species.

Upon irradiation with UV light, typically around 365 nm, the azide groups of 2,6-Bis(4-azidobenzylidene)cyclohexanone undergo photolysis, leading to the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. lew.ro This process can occur in a stepwise manner, with one azide group reacting first, followed by the second. The generated nitrene can exist in either a singlet or a triplet spin state, each with distinct reactivity. lew.ro

The singlet nitrene is highly reactive and can undergo insertion into C-H, N-H, and O-H bonds, as well as addition to double bonds. The triplet nitrene is more stable and typically abstracts hydrogen atoms to form an amino group. The photolysis of a closely related compound, 2,6-di(4'-azidobenzylidene)-methylcyclohexanone, in various solvents has been shown to produce a mixture of amino, nitro, and azo species, indicating a complex series of photoreactions. lew.ro The specific reaction pathway is influenced by factors such as the solvent, the presence of oxygen, and the concentration of the compound. lew.ro This photochemical reactivity forms the basis for its use as a photocrosslinking agent and its potential in photodynamic therapy, where the generation of reactive species upon light activation can be harnessed to induce cell death.

Light-Activated Generation of Reactive Intermediates

The chemical utility of 2,6-Bis(4-azidobenzylidene)cyclohexanone in chemical biology is fundamentally derived from its photochemical properties. The two azide groups (-N₃) on the molecule are photosensitive moieties that, upon exposure to ultraviolet (UV) light, undergo photolysis to generate highly reactive intermediates. This process is the cornerstone of its application as a photo-cross-linking agent.

Upon irradiation, typically with UV light around 365 nm, the azide groups absorb energy, leading to the expulsion of a molecule of nitrogen gas (N₂) and the formation of a highly reactive nitrene radical. The photochemistry of this bisazide compound is complex and can involve a series of consecutive photoreactions. Studies on the closely related compound, 2,6-di(4'-azidobenzylidene)-methylcyclohexanone, have shown that the two azide groups may undergo photolysis sequentially.

The primary reactive species, the aryl nitrene, is generated in a singlet state but can interconvert to a more stable triplet state. These nitrenes are highly reactive and can participate in a variety of chemical reactions, which is crucial for their role in bioconjugation. Key reactions of the photogenerated nitrenes include:

Insertion Reactions: Singlet nitrenes can readily insert into C-H, N-H, and O-H bonds, which are abundant in biological molecules like proteins and nucleic acids. This allows for the formation of stable, covalent cross-links.

Addition to Double Bonds: Nitrenes can react with carbon-carbon double bonds to form aziridine (B145994) rings.

Hydrogen Abstraction: Triplet nitrenes can abstract hydrogen atoms from the surrounding environment, leading to the formation of a primary amine.

In addition to the primary nitrene intermediates, subsequent reactions can lead to the formation of other, often unstable, species such as amino, nitro, and azo compounds. The formation of azo derivatives can also contribute to the cross-linking process. The specific distribution of these reactive intermediates and their subsequent reaction products is highly dependent on the reaction environment, including the solvent, the presence of oxygen, and the nature of the substrate.

| Reactive Intermediate | Generation Method | Key Reactions in Bioconjugation |

|---|---|---|

| Aryl Nitrene (Singlet) | Photolysis of azide group with UV light | Insertion into C-H, N-H, O-H bonds |

| Aryl Nitrene (Triplet) | Intersystem crossing from singlet state | Hydrogen abstraction |

| Aziridine | Addition of nitrene to C=C bonds | Formation of stable adducts |

| Azo Derivatives | Self-coupling reactions of nitrenes | Intermolecular cross-linking |

Mechanistic Studies of Targeted Apoptosis Induction

Beyond its role as a cross-linking agent, a significant research frontier for 2,6-Bis(4-azidobenzylidene)cyclohexanone is its application in photodynamic therapy (PDT). Studies have indicated its potential to selectively induce apoptosis, or programmed cell death, in cancer cells upon light activation. This offers a pathway for developing innovative cancer treatments with localized cytotoxicity, thereby minimizing damage to surrounding healthy tissues.

The proposed mechanism of action in this context shifts from the direct covalent cross-linking of biomolecules to the generation of cytotoxic species upon light exposure. While the formation of nitrenes is the initial photochemical event, in the context of PDT, the subsequent reactions are critical. The highly reactive intermediates generated can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS are highly cytotoxic and can initiate a cascade of cellular events leading to apoptosis.

The induction of apoptosis by this compound is thought to involve several key mechanistic steps:

Cellular Uptake: The compound is first taken up by the target cells.

Photoactivation: Localized irradiation with light of a specific wavelength excites the 2,6-Bis(4-azidobenzylidene)cyclohexanone molecule.

ROS Generation: The excited molecule transfers energy to molecular oxygen, generating cytotoxic ROS.

Initiation of Apoptotic Pathways: The generated ROS can cause damage to critical cellular components, including mitochondria, lipids, and proteins. This damage can trigger intrinsic apoptotic pathways, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.

The targeted nature of this apoptosis induction is a key advantage. Since the compound is only activated where the light is applied, the cytotoxic effects can be confined to the tumor site, offering a high degree of spatial and temporal control over the therapy.

| Mechanistic Step | Key Molecular Events | Therapeutic Implication |

|---|---|---|

| Photoactivation | Excitation of the bisazide compound by light | Spatio-temporal control of cytotoxicity |

| Generation of Cytotoxic Species | Formation of reactive nitrenes and subsequent generation of Reactive Oxygen Species (ROS) | Induction of cellular damage |

| Cellular Targeting | Damage to mitochondria, proteins, and lipids by ROS | Initiation of programmed cell death |

| Apoptosis Execution | Activation of caspase cascades | Selective elimination of cancer cells |

Spectroscopic Monitoring and Kinetic Studies of Reactions Involving 2,6 Bis 4 Azidobenzylidene Cyclohexanone

Real-time Monitoring of Photochemical Processes

Real-time monitoring is essential for tracking the consumption of reactants and the formation of products during the photolysis of 2,6-Bis(4-azidobenzylidene)cyclohexanone. UV-Vis and FTIR spectroscopy are two primary methods employed for this purpose, each providing unique insights into the molecular transformations.

UV-Vis spectroscopy is a cornerstone technique for monitoring the photolysis of 2,6-Bis(4-azidobenzylidene)cyclohexanone due to the strong chromophores present in the molecule and its photoproducts. The parent compound exhibits a strong absorption maximum in the UV region, which diminishes upon irradiation.

Upon irradiation, the initial absorption band of the bisazide decreases, while new broad absorption bands develop at longer wavelengths. For a closely related compound, 2,6-di(4'-azidobenzylidene)-methylcyclohexanone, photolysis in various solvents results in final absorption maxima around 300 nm and in the visible region (430-455 nm), attributed to the formation of photoproducts. lew.ro The primary photogenerated species are generally recognized as amines, nitro compounds (in the presence of oxygen), and azo-derivatives, which are themselves often unstable and undergo further decomposition. lew.ro The solvent environment plays a significant role in the reaction course and the nature of the final products observed in the UV-Vis spectrum. lew.ro

| Compound | Solvent | Initial λmax (nm) | Final λmax (nm) |

|---|---|---|---|

| 2,6-di(4'-azidobenzylidene)-methylcyclohexanone | Carbon Tetrachloride | ~360 | ~300, ~430 |

| 2,6-di(4'-azidobenzylidene)-methylcyclohexanone | Chloroform (B151607) | ~358 | ~300, ~430 |

| 2,6-di(4'-azidobenzylidene)-methylcyclohexanone | Methanol (B129727) | ~360 | ~300, ~455 |

Fourier Transform Infrared (FTIR) spectroscopy is a highly effective method for tracking the progress of the photolysis of 2,6-Bis(4-azidobenzylidene)cyclohexanone by monitoring changes in the vibrational modes of specific functional groups. The azide (B81097) group has a very strong and characteristic asymmetric stretching vibration that makes it an excellent marker for following the reaction.

The key spectral change observed during photolysis is the decrease in the intensity of the azide (-N₃) asymmetric stretching band, typically located around 2100-2120 cm⁻¹. The disappearance of this peak is a direct measure of the consumption of the starting material.

Simultaneously, the formation of various photoproducts can be tracked by the appearance of new vibrational bands. While specific assignments for the photoproducts of the title compound are not detailed in the literature, general expectations based on aryl azide chemistry include:

Amino groups (-NH₂): Formation of primary amines through hydrogen abstraction by the nitrene intermediate would lead to the appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹.

Azo groups (-N=N-): Dimerization of nitrene intermediates to form azo compounds would result in the emergence of a characteristic -N=N- stretching vibration, though this can be weak in the infrared spectrum.

Nitro groups (-NO₂): In the presence of oxygen, oxidation of the nitrene or azide can lead to nitro compounds, which exhibit strong asymmetric and symmetric stretching bands around 1560-1520 cm⁻¹ and 1360-1345 cm⁻¹, respectively.

Studies on the photolysis of the related 2,6-di(4'-azidobenzylidene)-methylcyclohexanone in polymer matrices show clear changes in the FTIR spectra upon irradiation, confirming the transformation of the azide groups. lew.ro By integrating the peak areas of the decaying azide band and the growing product bands, a semi-quantitative analysis of the reaction progress can be achieved.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change Upon Photolysis |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | ~2110 | Decrease |

| Amine (-NH₂) | N-H Stretch | 3300-3500 | Increase |

| Nitro (-NO₂) | Asymmetric Stretch | 1520-1560 | Increase (if O₂ present) |

Advanced Spectroscopic Techniques for Intermediate Detection

The photolysis of aryl azides proceeds through highly reactive, short-lived intermediates, primarily singlet and triplet nitrenes. Detecting and characterizing these transient species is critical for elucidating the detailed reaction mechanism. Standard spectroscopic techniques are often too slow to observe these intermediates directly. Therefore, advanced time-resolved spectroscopic methods are required.

Femtosecond transient absorption (TA) spectroscopy is a powerful technique for this purpose. In a TA experiment, a short "pump" laser pulse initiates the photoreaction, and a subsequent, time-delayed "probe" pulse measures the absorption spectrum of the species present. By varying the delay time between the pump and probe pulses, the formation and decay of intermediates can be observed on timescales from femtoseconds to nanoseconds.

Upon photolysis, the azide group in 2,6-Bis(4-azidobenzylidene)cyclohexanone is expected to release a molecule of nitrogen (N₂) to form a highly reactive singlet arylnitrene intermediate. This species is typically very short-lived. For other aryl azides, transient absorption studies have successfully identified the singlet nitrene. beilstein-journals.org For instance, laser flash photolysis of related azides in solution produces transient absorption spectra with maxima that can be attributed to the singlet nitrene intermediate, often observed in the 400-500 nm range. beilstein-journals.org These intermediates decay rapidly, on the picosecond to nanosecond timescale, as they undergo reactions such as hydrogen abstraction, insertion, or intersystem crossing to the more stable triplet ground state. The bis-azide nature of the title compound suggests a complex pathway where a mono-nitrene could be formed first, followed by the generation of a bis-nitrene or other subsequent reactions.

Kinetic Modeling of Complex Photoreaction Pathways

A → B → C

Where A is the initial bisazide, B represents the mixture of primary photoproducts (including the mono-azide intermediate and initial stable products like amines and azo-dimers), and C represents secondary, often unstable, photoproducts that are formed from the further decomposition or reaction of the species in B .

The analysis is complicated by the fact that the intermediate products (B ) often absorb light at the irradiation wavelength, leading to secondary photochemical reactions. lew.ro The rate constants for these individual steps can be difficult to deconvolute from the overlapping spectra.

However, the initial rate of photolysis of the parent compound can be determined by monitoring the decrease in its characteristic absorbance. For 2,6-di(4'-azidobenzylidene)-methylcyclohexanone, the initial pseudo-first-order rate constant of azide group photolysis was found to be highly dependent on the solvent, decreasing by an order of magnitude from a non-hydrogen-donating solvent like carbon tetrachloride to a hydrogen-donating solvent like methanol. lew.ro This highlights the role of the solvent in stabilizing intermediates or participating directly in the reaction pathways.

| Compound | Solvent | Rate Constant (k) of Azide Photolysis (s⁻¹) |

|---|---|---|

| 2,6-di(4'-azidobenzylidene)-methylcyclohexanone | Carbon Tetrachloride | 7.73 x 10⁻² |

| 2,6-di(4'-azidobenzylidene)-methylcyclohexanone | Methanol | 7.04 x 10⁻³ |

More sophisticated kinetic modeling would require global analysis of the full spectral data matrix (absorbance vs. wavelength vs. time) to extract the spectra of individual components and their corresponding concentration profiles, thereby yielding rate constants for the multiple steps in the reaction cascade.

Theoretical and Computational Studies on 2,6 Bis 4 Azidobenzylidene Cyclohexanone and Its Derivatives

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone for elucidating the fundamental electronic and structural characteristics of 2,6-Bis(4-azidobenzylidene)cyclohexanone. These methods offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,6-Bis(4-azidobenzylidene)cyclohexanone, DFT calculations are employed to determine its most stable three-dimensional conformation (geometry optimization) and to analyze its electronic properties.

The optimized geometry of these molecules is influenced by the electronic nature of the substituents on the phenyl rings. For 2,6-Bis(4-azidobenzylidene)cyclohexanone, the azido (B1232118) groups (-N₃), being electron-withdrawing, are expected to influence the bond lengths and angles within the molecule. For example, in a para-nitro-substituted analogue, the C=O bond distance was found to be significantly shorter due to the strong electron-withdrawing capacity of the nitro group. nih.gov A similar effect, though perhaps of a different magnitude, would be anticipated with the azido substituent.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For related bischalcone derivatives, these quantum chemical parameters have been calculated to understand their electronic behavior. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Substituted 2,6-Bis(benzylidene)cyclohexanone Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-C (cyclohexanone) | ~1.54 Å | |

| C=C (alkene) | ~1.35 Å | |

| C-N (azide) | ~1.40 Å | |

| N=N (azide) | ~1.25 Å | |

| N≡N (azide) | ~1.15 Å | |

| Bond Angle | C-C-C (cyclohexanone) | ~111° |

| C=C-C (alkene-phenyl) | ~127° | |

| Dihedral Angle | Phenyl-C=C-C=O | Varies with substituent |